

Application Note: Quantification of (-)-Lasiocarpine using LC-MS/MS

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Compound of Interest		
Compound Name:	(-)-Lasiocarpine	
Cat. No.:	B1674526	Get Quote

Introduction

(-)-Lasiocarpine is a hepatotoxic pyrrolizidine alkaloid (PA) found in various plant species. Its presence in the food chain, primarily through contaminated herbal products and honey, poses a significant health risk to humans and livestock. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the preferred method for the quantification of trace levels of Lasiocarpine in complex biological matrices.[1] [2][3] This application note provides a detailed protocol for the extraction and quantification of (-)-Lasiocarpine in rat plasma, which can be adapted for other biological samples.

Principle of the Method

The method involves the extraction of **(-)-Lasiocarpine** and an internal standard (IS) from rat plasma using solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4][5]

Experimental Protocols

- 1. Materials and Reagents
- (-)-Lasiocarpine analytical standard



- Heliotrine (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Rat plasma (blank)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
- 2. Standard Solutions and Calibration Standards
- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (-)-Lasiocarpine and Heliotrine (IS) in methanol.
- Working Standard Solutions: Prepare serial dilutions of the (-)-Lasiocarpine stock solution in 50% methanol to create working standards for calibration curve and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the Heliotrine stock solution in 50% methanol.
- Calibration Curve Standards: Spike blank rat plasma with the appropriate working standard solutions to obtain final concentrations ranging from 0.1 to 100 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
- 3. Sample Preparation (Solid-Phase Extraction)
- Pre-treatment: To 100 μL of plasma sample (calibration standard, QC, or unknown), add 10 μL of the internal standard working solution (100 ng/mL Heliotrine) and 200 μL of 0.1% formic



acid in water. Vortex for 10 seconds.

- SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[6]
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[6]
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute the analytes with 1 mL of acetonitrile.[6]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

4. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

Parameter	Value
Column	C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 μ m)[7]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile[7]
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient Elution	See Table 1

Table 1:Liquid Chromatography Gradient Program



Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
8.0	10	90
10.0	10	90
10.1	95	5

| 15.0 | 95 | 5 |

Tandem Mass Spectrometry (MS/MS)

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
MRM Transitions	See Table 2

Table 2:MRM Transitions and Parameters

Compound	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
(-)- Lasiocarpine	412.2	136.1	100	25
(-)-Lasiocarpine (Quantifier)	412.2	220.1	100	20



| Heliotrine (IS) | 314.2 | 136.1 | 100 | 22 |

Data Presentation

The quantitative performance of the method should be evaluated. The following tables summarize the expected performance characteristics of this assay.

Table 3:Calibration Curve Parameters

Amalasta	Calibration Range	Regression	Correlation
Analyte	(ng/mL)	Equation	Coefficient (r²)

| (-)-Lasiocarpine | 0.1 - 100 | y = 0.052x + 0.003 | > 0.995 |

Table 4: Accuracy and Precision

QC Concentration (ng/mL)	Concentration Measured (Mean ± SD, n=6)	Accuracy (%)	Precision (%RSD)
Low (0.3)	0.29 ± 0.03	96.7	10.3
Medium (30)	29.1 ± 1.8	97.0	6.2

| High (80) | 82.4 ± 4.5 | 103.0 | 5.5 |

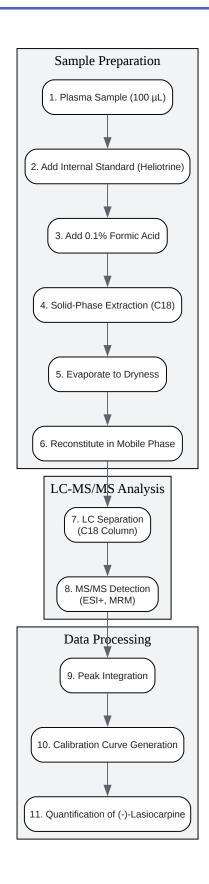
Table 5:Limit of Detection and Quantification

Parameter	Value (ng/mL)
Limit of Detection (LOD)	0.03

| Limit of Quantification (LOQ) | 0.1 |

Mandatory Visualizations

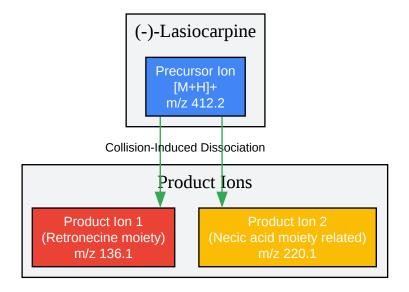




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Caption: Experimental workflow for the quantification of **(-)-Lasiocarpine**.





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Caption: Proposed MS/MS fragmentation of (-)-Lasiocarpine.

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